Receptor Selectivity: IP vs. EP3 Receptor Agonism in Rat Gastric Fundus
The active metabolite derived from the 5,6-diphenylpyrazin-2-ol scaffold, ACT-333679, demonstrates high functional selectivity for the IP receptor over the EP3 receptor. In contrast, the prostacyclin analogs iloprost and beraprost are non-selective and potently activate EP3 receptors. In an ex vivo rat gastric fundus assay, iloprost and beraprost evoked concentration-dependent contraction, mediated via EP3 receptor activation. However, ACT-333679 did not contract the gastric fundus at concentrations up to 10⁻³ M [1].
| Evidence Dimension | Receptor Activation (Contraction of Rat Gastric Fundus) |
|---|---|
| Target Compound Data | No contraction at ≤10⁻³ M |
| Comparator Or Baseline | Iloprost and Beraprost: Evoked concentration-dependent contraction |
| Quantified Difference | Qualitative difference in functional activity (contraction vs. no contraction) due to high IP receptor selectivity |
| Conditions | Ex vivo contraction of isolated rat gastric fundus |
Why This Matters
This selectivity profile directly translates to a reduced potential for gastric side effects (nausea, vomiting) in clinical settings, a key differentiator for procurement of materials for IP agonist development.
- [1] Morrison K, et al. Selexipag: a selective prostacyclin receptor agonist that does not affect rat gastric function. J Pharmacol Exp Ther. 2010;335(1):249-55. View Source
